3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine
Overview
Description
Scientific Research Applications
Selective Amination Processes
- Catalyzed Amination of Polyhalopyridines : A study describes the catalyzed amination of polyhalopyridines, including compounds similar to "3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine", using a palladium-Xantphos complex. This process predominantly yields aminopyridines with high selectivity and yield (Ji, Li, & Bunnelle, 2003).
Synthesis of Novel Derivatives
- Suzuki Cross-Coupling Reaction : Another research focuses on the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. This involves compounds structurally related to "3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine", and the study includes quantum mechanical investigations and evaluations of biological activities (Ahmad et al., 2017).
Catalytic Amination for Various Substrates
- Palladium-Catalyzed Amination : Research on a simple and efficient catalyst system for palladium-catalyzed amination of various aryl halides, including chloropyridines, is relevant. This study highlights the effectiveness of certain ligands in these reactions (Wolfe et al., 2000).
Application in Medicinal Chemistry
- Synthesis of Three-Dimensional Molecular Scaffold : A study reports a two-step synthesis process starting from a compound similar to "3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine". This process is significant in medicinal chemistry for creating small molecules that adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).
properties
IUPAC Name |
3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBQYCLEBZQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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